molecular formula C11H19BO4 B11879527 Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate

Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate

Cat. No.: B11879527
M. Wt: 226.08 g/mol
InChI Key: NABIITITZKFPLE-UHFFFAOYSA-N
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Description

Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate is a useful research compound. Its molecular formula is C11H19BO4 and its molecular weight is 226.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other relevant activities.

  • Molecular Formula : C15H21BO4
  • Molar Mass : 276.14 g/mol
  • CAS Number : 149989-77-5

Biological Activity Overview

The biological activity of the compound has been explored in various studies. Here are the key findings:

Antimicrobial Activity

Research indicates that derivatives of dioxaborolane compounds exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported for similar compounds against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. Some compounds showed MIC values ranging from 0.5 to 8 μg/mL against these pathogens .

Anticancer Activity

The anticancer potential of this compound has been suggested through structural analogs:

  • Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines. For example, certain derivatives exhibited IC50 values as low as 0.126 μM against tumor cells while showing significantly less toxicity towards non-cancerous cells .

The proposed mechanisms for the observed biological activities include:

  • Inhibition of Cell Proliferation : Compounds have been shown to induce apoptosis in cancer cells through caspase activation.
  • Antibacterial Mechanism : The dioxaborolane moiety may disrupt bacterial cell wall synthesis or function.

Case Studies and Research Findings

StudyCompoundActivityResults
Various dioxaborolane derivativesAntimicrobialMIC values of 0.5–8 μg/mL against MRSA
Quinoxaline derivativesAnticancerIC50 = 0.126 μM on MDA-MB-231 cells
Related boron compoundsAntiviralEffective against influenza virus with low toxicity

Safety and Toxicity

Preliminary toxicity studies indicate that some derivatives exhibit acceptable safety profiles at high doses (e.g., 800 mg/kg) in animal models without significant adverse effects . Further studies are necessary to establish comprehensive safety data.

Properties

Molecular Formula

C11H19BO4

Molecular Weight

226.08 g/mol

IUPAC Name

methyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]prop-2-enoate

InChI

InChI=1S/C11H19BO4/c1-8(9(13)14-6)7-12-15-10(2,3)11(4,5)16-12/h1,7H2,2-6H3

InChI Key

NABIITITZKFPLE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(=C)C(=O)OC

Origin of Product

United States

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